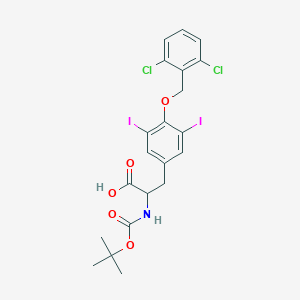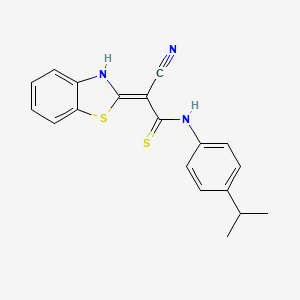
Dichlorobis(isoquinoline)-Palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(isoquinoline)-Palladium is a coordination compound that features palladium as the central metal atom coordinated with two isoquinoline ligands and two chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorobis(isoquinoline)-Palladium can be synthesized through the reaction of palladium(II) chloride with isoquinoline in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as ethanol or acetonitrile, followed by the addition of isoquinoline. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex. The reaction can be represented as follows:
PdCl2+2C9H7N→PdCl2(C9H7N)2
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(isoquinoline)-Palladium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the palladium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the isoquinoline ligands or chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligand substitution can be facilitated by using ligands like phosphines (e.g., triphenylphosphine) or amines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while substitution reactions can produce new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichlorobis(isoquinoline)-Palladium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in material science for the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Dichlorobis(isoquinoline)-Palladium exerts its effects involves the coordination of the palladium center with various substrates. The isoquinoline ligands stabilize the palladium center, allowing it to participate in catalytic cycles. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange, facilitating various chemical transformations. Molecular targets include organic substrates in catalytic reactions and biomolecules in biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(quinoline)-Palladium: Similar structure but with quinoline ligands instead of isoquinoline.
Dichlorobis(pyridine)-Palladium: Contains pyridine ligands, offering different electronic and steric properties.
Dichlorobis(phenanthroline)-Palladium: Features phenanthroline ligands, which provide a more rigid and planar structure.
Uniqueness
Dichlorobis(isoquinoline)-Palladium is unique due to the specific electronic and steric properties imparted by the isoquinoline ligands. These properties influence the compound’s reactivity, stability, and catalytic activity, making it distinct from other palladium complexes with different ligands.
Eigenschaften
Molekularformel |
C18H14Cl2N2Pd |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
dichloropalladium;isoquinoline |
InChI |
InChI=1S/2C9H7N.2ClH.Pd/c2*1-2-4-9-7-10-6-5-8(9)3-1;;;/h2*1-7H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
AZFDAJDCTUNNJL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C=NC=CC2=C1.C1=CC=C2C=NC=CC2=C1.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


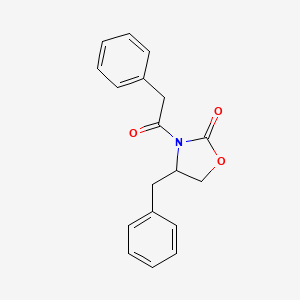
![3-[2,2-Difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanoic acid](/img/structure/B12318065.png)
![2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol](/img/structure/B12318066.png)
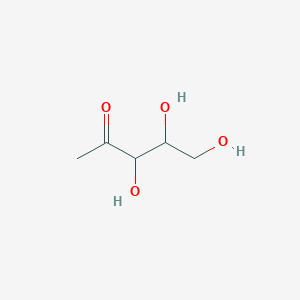
![3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B12318077.png)
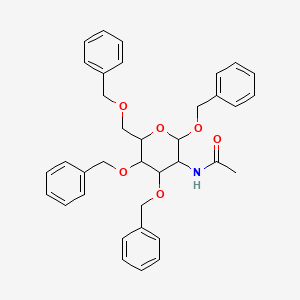
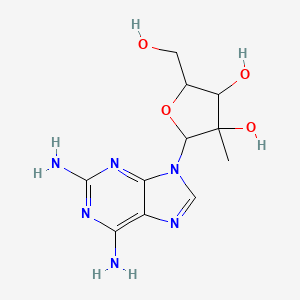

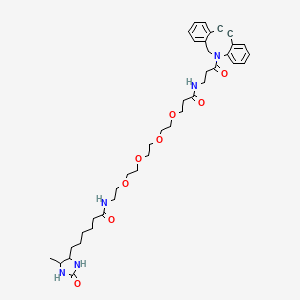
![(3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-methylbutanoate](/img/structure/B12318090.png)
![5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-](/img/structure/B12318093.png)
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride](/img/structure/B12318100.png)
